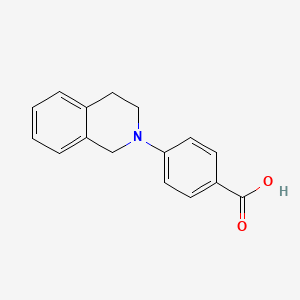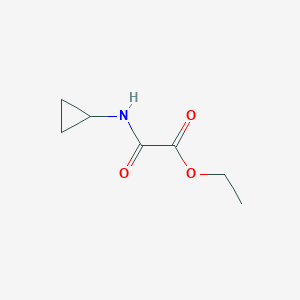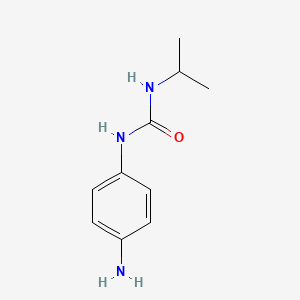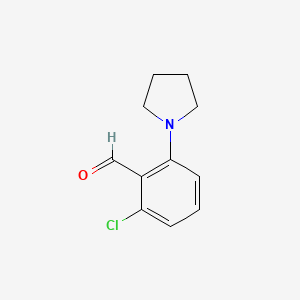![molecular formula C11H15ClN2O3S B1517252 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 1036500-81-8](/img/structure/B1517252.png)
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol
Overview
Description
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonyl group attached to a piperidinol ring, which is further substituted with an amino and a chloro group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol typically involves multiple steps, starting with the preparation of the piperidinol core. One common approach is the reaction of piperidine with chlorosulfonic acid to form piperidinol-4-sulfonyl chloride, which is then further reacted with 3-amino-4-chlorophenol under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 1-[(3-nitro-4-chlorophenyl)sulfonyl]-4-piperidinol.
Reduction: Formation of 1-[(3-amino-4-chlorophenyl)sulfanyl]-4-piperidinol.
Substitution: Formation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol is unique due to its specific structural features. Similar compounds include:
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-piperidinol: A structural isomer with the sulfonyl group attached to a different position on the piperidinol ring.
1-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperidinol: Another isomer with the sulfonyl group at a different position.
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-pyrrolidinol: A compound with a pyrrolidinol ring instead of a piperidinol ring.
Properties
IUPAC Name |
1-(3-amino-4-chlorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIAUIYDHCSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)


![3-ethynyl-N-[(pyridin-4-yl)methyl]aniline](/img/structure/B1517178.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)


amine](/img/structure/B1517185.png)

![1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]-](/img/structure/B1517189.png)
